molecular formula C10H14ClNO2 B14606996 Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride CAS No. 58963-28-3

Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride

Cat. No.: B14606996
CAS No.: 58963-28-3
M. Wt: 215.67 g/mol
InChI Key: RPYDJPLZWGMMEF-UHFFFAOYSA-M
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Description

Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride is a compound belonging to the class of pyridinium-based ionic liquids. These compounds are known for their unique properties such as low volatility, non-flammability, and high thermal and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride typically involves the reaction of 2-methylpyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridinium compounds .

Scientific Research Applications

Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective film that prevents corrosion. The compound interacts with the metal surface through electrostatic interactions and hydrogen bonding, which stabilizes the protective layer and enhances its effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-ethoxy-2-oxoethyl)pyridinium iodide
  • 1-(2-ethoxy-2-oxoethyl)pyridinium bromide
  • 4-methyl-1-(3-phenoxypropyl)pyridinium bromide

Uniqueness

Compared to similar compounds, Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride exhibits higher thermal stability and better corrosion inhibition properties. Its unique structure allows for more efficient adsorption onto metal surfaces, making it a more effective corrosion inhibitor .

Properties

CAS No.

58963-28-3

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

ethyl 2-(2-methylpyridin-1-ium-1-yl)acetate;chloride

InChI

InChI=1S/C10H14NO2.ClH/c1-3-13-10(12)8-11-7-5-4-6-9(11)2;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1

InChI Key

RPYDJPLZWGMMEF-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=CC=CC=C1C.[Cl-]

Origin of Product

United States

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